1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6/c1-27-10-8-22-17(24)12-23(19(22)26)13-4-6-21(7-5-13)18(25)14-11-16(29-20-14)15-3-2-9-28-15/h2-3,9,11,13H,4-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGKKTJXLMWYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.37 g/mol. The structure features multiple functional groups, including a furan ring, isoxazole moiety, and piperidine structure, which are known to influence biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and piperidine rings have shown effectiveness against various bacterial strains. A comparative study highlighted the following:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Furan instead of thiophene | Antimicrobial | Contains trifluoromethyl group |
| Compound B | Pyridine instead of thiophene | Antimicrobial | Different nitrogen heterocycle |
| Compound C | Simple isoxazole structure | Limited activity reported | Lacks complex piperidine and triazole |
These findings suggest that the presence of the furan and isoxazole rings enhances the antimicrobial potential of the compound.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from isoxazole have been shown to inhibit the proliferation of pancreatic cancer cells. The mechanism often involves the activation of apoptotic pathways or inhibition of specific signaling cascades critical for cancer cell survival .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : The imidazolidine moiety may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine structure could act as a ligand for neurotransmitter receptors, influencing neuronal signaling.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties by scavenging free radicals.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Testing : A study evaluated derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for compounds featuring isoxazole rings.
- Cytotoxicity Assays : Another research focused on the anticancer potential of similar heterocycles, reporting IC50 values in the micromolar range against various cancer cell lines .
- Zebrafish Embryo Toxicity : Toxicity assessments in zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining high bioactivity, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and how can purity be validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the coupling of the isoxazole-furan moiety to the piperidine scaffold, followed by imidazolidine-2,4-dione ring formation. Key steps include:
- Coupling Reactions : Use of carbonyl activation agents (e.g., EDCI/HOBt) for amide bond formation between the isoxazole-carbonyl group and the piperidine nitrogen .
- Cyclization : Alkylation or Mitsunobu reactions to form the imidazolidine-dione ring, with careful control of reaction temperature (e.g., 60–80°C) to avoid side products .
- Purity Validation : Employ HPLC with UV detection (λ = 210–254 nm) and UPLC-MS for molecular weight confirmation. NMR (¹H/¹³C) is critical for verifying regioselectivity, particularly for the 2-methoxyethyl substituent .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The furan and isoxazole moieties are prone to acidic hydrolysis, requiring pH 4–6 for optimal stability .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. FT-IR can track changes in carbonyl (C=O) stretching frequencies (1670–1730 cm⁻¹) under thermal stress .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields in the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization). Focus on optimizing the activation energy of the imidazolidine-dione ring closure .
- Reaction Path Screening : Apply ICReDD’s hybrid computational-experimental workflow to narrow down optimal solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) .
- Data-Driven Optimization : Leverage statistical experimental design (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a 3-factor design can reduce the number of trials by 40% while maximizing yield .
Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant assays) for this compound?
- Methodological Answer :
- Assay-Specific Validation : Replicate assays under controlled conditions (e.g., oxygen tension for antioxidant tests) and cross-validate using orthogonal methods (e.g., DPPH radical scavenging vs. FRAP for antioxidant activity) .
- Metabolite Profiling : Use UPLC-QTOF-MS to identify degradation products or metabolites that may interfere with bioactivity. For example, oxidation of the furan ring could generate inactive byproducts .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing the 2-methoxyethyl group with a methyl or benzyl analog) to isolate contributions to conflicting activities .
Q. What strategies are recommended for analyzing regioselectivity challenges in the isoxazole-furan coupling step?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled carbonyl groups in the isoxazole to track coupling efficiency via NMR. This helps distinguish between N- vs. O-acylation pathways .
- Crystallography : Solve the crystal structure of intermediates to confirm the orientation of the furan-isoxazole moiety relative to the piperidine ring. X-ray diffraction can reveal steric hindrance effects .
- Kinetic Studies : Monitor reaction progress using in-situ IR to detect intermediates. A slower rate at the 3-position of the isoxazole may indicate competing pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
